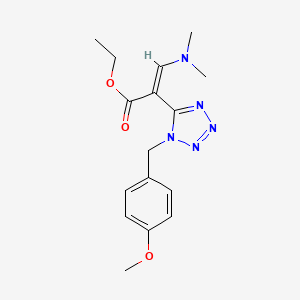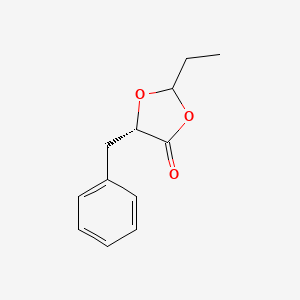
(E)-ethyl 3-(dimethylamino)-2-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-ethyl 3-(dimethylamino)-2-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)acrylate is a complex organic compound that features a unique combination of functional groups, including a dimethylamino group, a methoxybenzyl group, and a tetrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 3-(dimethylamino)-2-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)acrylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using a suitable benzyl halide.
Formation of the Acrylate Moiety: The acrylate moiety can be formed through a Knoevenagel condensation reaction between an aldehyde and an active methylene compound in the presence of a base.
Final Coupling: The final step involves coupling the intermediate products to form the desired compound under appropriate reaction conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-ethyl 3-(dimethylamino)-2-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the methoxybenzyl group using appropriate nucleophiles.
Addition: The double bond in the acrylate moiety can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Addition: Bromine in carbon tetrachloride for electrophilic addition.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives.
Addition: Formation of dibromo or dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-ethyl 3-(dimethylamino)-2-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)acrylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions of tetrazole-containing molecules with biological targets.
Wirkmechanismus
The mechanism of action of (E)-ethyl 3-(dimethylamino)-2-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)acrylate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the tetrazole ring can act as a bioisostere for carboxylic acids, enhancing binding affinity to certain enzymes or receptors. The methoxybenzyl group can contribute to the compound’s lipophilicity, facilitating its passage through biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-ethyl 3-(dimethylamino)-2-(1-benzyl-1H-tetrazol-5-yl)acrylate: Lacks the methoxy group, which may affect its binding affinity and solubility.
(E)-ethyl 3-(dimethylamino)-2-(1-(4-chlorobenzyl)-1H-tetrazol-5-yl)acrylate: Contains a chloro group instead of a methoxy group, potentially altering its electronic properties and reactivity.
(E)-ethyl 3-(dimethylamino)-2-(1-(4-methylbenzyl)-1H-tetrazol-5-yl)acrylate: Contains a methyl group, which may influence its steric and hydrophobic interactions.
Uniqueness
(E)-ethyl 3-(dimethylamino)-2-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)acrylate is unique due to the presence of the methoxy group, which can enhance its electronic properties and potentially improve its pharmacokinetic profile. The combination of the dimethylamino group, tetrazole ring, and methoxybenzyl group provides a versatile scaffold for the development of novel compounds with diverse biological activities.
Eigenschaften
Molekularformel |
C16H21N5O3 |
|---|---|
Molekulargewicht |
331.37 g/mol |
IUPAC-Name |
ethyl (E)-3-(dimethylamino)-2-[1-[(4-methoxyphenyl)methyl]tetrazol-5-yl]prop-2-enoate |
InChI |
InChI=1S/C16H21N5O3/c1-5-24-16(22)14(11-20(2)3)15-17-18-19-21(15)10-12-6-8-13(23-4)9-7-12/h6-9,11H,5,10H2,1-4H3/b14-11+ |
InChI-Schlüssel |
FYHBRSLSDIIWFL-SDNWHVSQSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C/N(C)C)/C1=NN=NN1CC2=CC=C(C=C2)OC |
Kanonische SMILES |
CCOC(=O)C(=CN(C)C)C1=NN=NN1CC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,4,5,5,6,6-Hexafluoro-2,3-dimethoxybicyclo[2.2.2]oct-2-ene](/img/structure/B13793843.png)


![1-Chloro-2-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B13793861.png)

![Benzenesulfonamide, N-[3-(dimethylamino)propyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-](/img/structure/B13793867.png)

![[5-(Aminomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B13793880.png)


![(6-Hydroxy-5-methyl-2-bicyclo[2.2.1]heptanyl) 2-methylprop-2-enoate](/img/structure/B13793897.png)
![Methyl 4-(7-methyl-4-oxo-2-phenyl-4,7-dihydrofuro[2,3-b]pyridin-3-yl)benzoate](/img/structure/B13793902.png)
